N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide
Description
N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide is a complex organic compound that features a chromenone core linked to a thiophene ring via a carboxamide bridge. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FNO3S/c21-15-5-2-1-4-13(15)18-11-16(23)14-10-12(7-8-17(14)25-18)22-20(24)19-6-3-9-26-19/h1-11H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQRRMYLLNLOGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CS4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the chromenone core, followed by the introduction of the fluorophenyl group. The final step involves the formation of the carboxamide linkage with the thiophene ring. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require the use of industrial reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Scientific Research Applications
The applications of N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide can be categorized into several key areas:
1. Medicinal Chemistry
- Anti-inflammatory Activity : This compound has shown potential in reducing inflammatory markers, making it a candidate for treating conditions such as arthritis. Research indicates that it may inhibit enzymes involved in inflammatory pathways, potentially leading to decreased levels of cytokines like TNF-alpha and IL-6.
- Anticancer Properties : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7). Its mechanism may involve the modulation of cellular signaling pathways and inhibition of cell proliferation .
- Antimicrobial Effects : Preliminary investigations suggest that it exhibits antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli, likely due to its ability to disrupt bacterial cell membranes .
2. Chemical Synthesis
- The compound serves as a valuable building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activities.
3. Biochemical Probes
- In biological research, it is explored as a biochemical probe or ligand in binding studies, aiding in the understanding of molecular interactions at the cellular level.
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
1. Anti-inflammatory Effects
- In an animal model study, administration of this compound resulted in significant reductions in inflammatory markers, suggesting its potential as an anti-inflammatory agent.
2. Anticancer Activity
- A recent study on breast cancer cell lines (MCF-7) indicated that treatment with this compound led to a dose-dependent decrease in cell viability, supporting its role as a potential chemotherapeutic agent .
3. Antimicrobial Tests
Mechanism of Action
The mechanism of action of N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit or activate certain enzymes, leading to changes in cellular processes such as inflammation, cell proliferation, or apoptosis .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share the thiophene carboxamide structure but differ in their substituents, leading to variations in their biological activities.
Chromenone derivatives: Compounds with a chromenone core but different substituents, which can affect their pharmacological properties.
Uniqueness
N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide is unique due to its specific combination of a fluorophenyl group, chromenone core, and thiophene carboxamide linkage. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Biological Activity
N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C21H14FNO3
- Molecular Weight: 359.34 g/mol
- CAS Number: 923132-04-1
The compound features a chromenone core linked to a thiophene ring via a carboxamide bridge, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
-
Anticancer Activity:
- The compound has shown potential as an apoptosis inducer in cancer cells. Similar compounds in its class have demonstrated the ability to cleave PARP and induce DNA laddering, indicative of apoptosis .
- In vitro studies have reported significant growth inhibition in various cancer cell lines, suggesting that this compound may also act through the inhibition of cell proliferation and induction of cell cycle arrest.
- Antimicrobial Activity:
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound:
| Structural Feature | Activity Implication |
|---|---|
| Fluorophenyl Group | Enhances lipophilicity and cellular uptake |
| Chromenone Core | Essential for anticancer activity |
| Thiophene Ring | Contributes to antimicrobial effects |
Studies indicate that modifications to these structural components can significantly alter the compound's efficacy and selectivity against various biological targets.
Case Studies and Research Findings
- In Vitro Anticancer Studies:
- Antimicrobial Efficacy:
- Mechanistic Studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
